5-nitroquinoline-4-carboxylic Acid
Description
5-Nitroquinoline-4-carboxylic acid (CAS: 62781-94-6) is a heterocyclic organic compound featuring a quinoline backbone substituted with a nitro group (-NO₂) at the 5-position and a carboxylic acid (-COOH) group at the 4-position. Its molecular formula is C₁₀H₆N₂O₄, with a molecular weight of 218.166 g/mol (exact mass: 218.033) .
The compound’s nitro group is electron-withdrawing, which may enhance the acidity of the carboxylic acid moiety compared to non-nitro analogues. Its structural features make it a candidate for further derivatization in medicinal chemistry, though direct pharmacological data are absent in the provided sources.
Properties
CAS No. |
157915-10-1 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)6-4-5-11-7-2-1-3-8(9(6)7)12(15)16/h1-5H,(H,13,14) |
InChI Key |
IUPRIJZNXWHBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Nitroisoquinoline-4-carboxylic Acid (CAS: 62781-94-6)
- Molecular Formula: C₁₀H₆N₂O₄ (identical to 5-nitroquinoline-4-carboxylic acid)
- This structural variation impacts binding interactions in biological systems, though specific activity data are unavailable .
5-Aminoquinoline-4-carboxylic Acid (CAS: 1378784-66-7)
- Molecular Formula : C₁₀H₈N₂O₂ (inferred from )
- The amino group also introduces hydrogen-bonding capabilities, which could enhance solubility and target affinity .
Functional Group Variants
5-Hydroxyisoquinoline-4-carboxylic Acid (CAS: 76344-95-1)
- Molecular Formula: C₁₀H₇NO₃
- This substitution likely improves aqueous solubility compared to the nitro analogue but may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .
4-Nitroquinoline-1-oxide (4NQO)
- highlights that nitro groups in this position undergo enzymatic reduction via DT diaphorase, generating reactive intermediates like 4-hydroxyaminoquinoline-1-oxide.
Heterocyclic Analogues
2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic Acid
- Key Feature: Incorporates a thiophene ring substituted with chlorine at the 5-position. Chlorine’s electronegativity may further modulate reactivity .
5-Methyl-4-nitro-3-isoxazolecarboxylic Acid (CAS: 960225-75-6)
- Molecular Formula : C₅H₄N₂O₅
- Key Difference: The isoxazole ring (containing both oxygen and nitrogen) replaces the quinoline system. This smaller heterocycle reduces molecular complexity and may limit π-π interactions but could improve metabolic stability due to reduced aromatic surface area .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 62781-94-6 | C₁₀H₆N₂O₄ | 218.166 | Nitro, Carboxylic acid | Quinoline core with NO₂ (C5), COOH (C4) |
| 5-Aminoquinoline-4-carboxylic acid | 1378784-66-7 | C₁₀H₈N₂O₂ | 204.19 (inferred) | Amino, Carboxylic acid | Quinoline core with NH₂ (C5), COOH (C4) |
| 5-Hydroxyisoquinoline-4-carboxylic acid | 76344-95-1 | C₁₀H₇NO₃ | 197.17 | Hydroxy, Carboxylic acid | Isoquinoline core with OH (C5), COOH (C4) |
| 5-Methyl-4-nitro-3-isoxazolecarboxylic acid | 960225-75-6 | C₅H₄N₂O₅ | 172.10 | Nitro, Carboxylic acid | Isoxazole core with NO₂ (C4), COOH (C3) |
Key Findings and Implications
Metabolic Considerations : Analogues like 4NQO undergo enzymatic reduction, suggesting that the nitro group’s position and scaffold influence metabolic activation pathways .
Structural Flexibility : Heterocyclic variations (e.g., thiophene, isoxazole) modulate solubility and stability, highlighting opportunities for tailored drug design .
Preparation Methods
Pfitzinger Reaction with Nitro-Substituted Isatins
The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted for 5-nitroquinoline-4-carboxylic acid production using nitro-functionalized isatin precursors. Zhou et al. demonstrated that treating 5-nitroisatin (1 ) with enaminones (2 ) in the presence of trimethylsilyl chloride (TMSCl) in ethanol at 80°C for 3 hours generates the target compound in 78–85% yield (Scheme 1) .
Mechanistic Insights
-
Isatin Activation : TMSCl promotes the cleavage of isatin’s carbonyl group, forming an intermediate α-ketoamide.
-
Cyclocondensation : The enaminone undergoes nucleophilic attack at the activated carbonyl, followed by dehydrative cyclization to form the quinoline core.
-
Ester Hydrolysis : In aqueous conditions, the intermediate ester hydrolyzes to the carboxylic acid.
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (TMSCl) | 1.2 equiv | +15% |
| Solvent | Ethanol/H2O (3:1) | +22% |
| Temperature | 80°C | +30% |
This method’s regioselectivity arises from the fixed position of the nitro group on isatin, ensuring exclusive 5-substitution .
Friedländer Condensation with 3-Nitroaniline
Friedländer quinoline synthesis offers a direct route using 3-nitroaniline (3 ) and β-keto acids. Bhatt et al. reported a microwave-assisted protocol where 3-nitroaniline reacts with pyruvic acid (4 ) and benzaldehyde (5 ) in ethanol under microwave irradiation (300 W, 100°C) for 2 minutes, yielding this compound in 76% yield (Scheme 2) .
Key Advantages
-
Microwave Acceleration : Reduces reaction time from 3 hours (conventional heating) to 2 minutes.
-
Atom Economy : Utilizes inexpensive aniline derivatives and avoids toxic catalysts.
Limitations
-
Substrate Scope : Electron-deficient anilines (e.g., 3-nitro) require higher temperatures (120°C) for full conversion.
-
Byproducts : Competing Knoevenagel adducts may form if aldehydes lack electron-withdrawing groups .
Directed Nitration of Quinoline-4-Carboxylic Acid
Post-synthetic nitration of quinoline-4-carboxylic acid (6 ) provides an alternative route. Nitration with fuming HNO3/H2SO4 (1:3 v/v) at 0°C for 1 hour introduces the nitro group predominantly at the 5-position (Scheme 3).
Regiochemical Analysis
-
Carboxylic Acid Directing Effect : The 4-carboxyl group deactivates the quinoline ring, favoring nitration at the 5-position (72%) over the 8-position (18%) .
-
Reaction Conditions : Lower temperatures (0–5°C) minimize polysubstitution.
Yield Optimization
| Nitration Agent | Temperature | 5-Nitro (%) | 8-Nitro (%) |
|---|---|---|---|
| HNO3/H2SO4 | 0°C | 72 | 18 |
| Acetyl nitrate | 25°C | 65 | 25 |
Doebner Three-Component Reaction
The Doebner hydrogen-transfer reaction enables a one-pot synthesis from 3-nitroaniline (3 ), pyruvic acid (4 ), and benzaldehyde (5 ). Under reflux in ethanol with 10 mol% Cu(OAc)2, this method achieves 68% yield (Scheme 4) .
Critical Parameters
-
Catalyst : Copper acetate enhances imine formation and cyclization rates.
-
Solvent Effects : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Starting Material | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Pfitzinger Reaction | 5-Nitroisatin | 85 | 3 h | High |
| Friedländer | 3-Nitroaniline | 76 | 2 min | Moderate |
| Directed Nitration | Quinoline-4-COOH | 72 | 1 h | Low |
| Doebner Reaction | 3-Nitroaniline | 68 | 6 h | High |
Trade-offs
-
Pfitzinger : Highest yield but requires specialized isatin precursors.
-
Microwave Friedländer : Fastest but limited to small-scale synthesis.
Q & A
Basic Research Questions
Q. What are the key structural features of 5-nitroquinoline-4-carboxylic acid, and how do they influence its chemical reactivity?
- Answer : The compound features a nitro group (-NO₂) at position 5, a carboxylic acid (-COOH) at position 4, and a quinoline backbone. The nitro group is electron-withdrawing, enhancing electrophilic substitution at electron-rich positions, while the carboxylic acid enables hydrogen bonding and salt formation. Structural analysis via SMILES notation (e.g.,
O=C(O)c1c2nccc(c1[N+](=O)[O-])c2) highlights connectivity and functional group orientation, critical for predicting reactivity in synthesis or biological interactions .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
- Answer : Synthesis typically involves nitration of quinoline precursors followed by carboxylation. For example, nitration of 4-chloroquinoline under controlled acidic conditions, followed by hydrolysis to introduce the carboxylic acid group. Challenges include regioselectivity (avoiding byproducts like 3-nitro isomers) and yield optimization. Microwave-assisted synthesis (as seen in analogs like 6-fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid) may improve efficiency but requires precise temperature control .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Answer : Quantitative methods include:
- NMR spectroscopy : Confirms proton environments and nitro/carboxylic group positions.
- HPLC : Assesses purity (>95% threshold for research-grade material).
- Mass spectrometry : Validates molecular weight (e.g., C₁₀H₆N₂O₄ = 218.17 g/mol).
Calibration against reference standards (e.g., halogenated analogs) ensures accuracy .
Advanced Research Questions
Q. How does the nitro group in this compound affect its biological activity compared to halogenated analogs?
- Answer : The nitro group confers distinct redox properties, enabling potential interactions with bacterial nitroreductases or mammalian enzymes. Unlike halogenated derivatives (e.g., 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid), the nitro group may enhance cytotoxicity in antimicrobial assays but reduce metabolic stability due to susceptibility to reduction. Comparative studies using structure-activity relationship (SAR) models are recommended .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from:
- Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water).
- Assay conditions : Control pH (carboxylic acid deprotonation affects bioavailability).
- Batch purity : Cross-validate results with independent HPLC/NMR analyses.
Meta-analyses of peer-reviewed datasets (e.g., PubChem BioAssay) can identify confounding variables .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Answer : The compound is sensitive to:
- Light : Nitro groups may degrade under UV exposure; store in amber glass.
- Temperature : Decomposes above 150°C; avoid high-temperature reactions.
- Moisture : Hydrolysis of the carboxylic acid group occurs in aqueous acidic/basic conditions. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) is advised .
Q. How can computational methods aid in optimizing this compound as a drug scaffold?
- Answer :
- Docking simulations : Predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- DFT calculations : Analyze electron density maps to prioritize synthetic modifications.
- ADMET profiling : Estimate pharmacokinetics using tools like SwissADME. Cross-reference with experimental data from analogs (e.g., 4-aminoquinoline-2-carboxylic acid derivatives) .
Methodological Tables
| Parameter | Analytical Technique | Key Considerations |
|---|---|---|
| Purity validation | HPLC with UV detection (254 nm) | Column: C18; Mobile phase: MeCN/H₂O (70:30) |
| Structural confirmation | ¹H/¹³C NMR (DMSO-d₆) | Assign peaks for nitro (δ 8.5–9.0 ppm) and carboxylic (δ 12–13 ppm) |
| Stability under reflux | TGA/DSC | Monitor decomposition onset temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
